2-(2-(Phenylamino)phenyl)propan-2-ol, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 227.3 g/mol. This compound features a propanol backbone substituted with two phenyl groups and an amino group, making it a member of the class of secondary alcohols. Its structure can be represented as follows:
The compound appears as a white to pale-yellow solid and is noted for its relatively low solubility in water, which is typical for many organic compounds containing aromatic rings.
The reactivity of 2-(2-(Phenylamino)phenyl)propan-2-ol is influenced by its functional groups. The hydroxyl group (-OH) allows for typical alcohol reactions, such as:
One significant reaction pathway involves the formation of Mannich bases, where the compound can react with formaldehyde and secondary amines, leading to various derivatives that are important in medicinal chemistry .
The synthesis of 2-(2-(Phenylamino)phenyl)propan-2-ol can be achieved through several methods. One notable approach involves the reaction of methyl 2-(phenylamino)benzoate with methyl lithium in tetrahydrofuran under controlled temperatures:
Other synthetic routes may include variations involving different reagents or solvents, allowing for flexibility depending on laboratory conditions and available materials.
The applications of 2-(2-(Phenylamino)phenyl)propan-2-ol extend into several fields:
Due to its structural features, it may also serve as a model compound in studies related to drug design and development .
Interaction studies involving 2-(2-(Phenylamino)phenyl)propan-2-ol focus on its binding affinity with various biological targets. Preliminary studies suggest that similar compounds can interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.
Further research is necessary to establish specific interaction profiles for this compound, particularly through techniques such as molecular docking studies or receptor binding assays .
Several compounds share structural similarities with 2-(2-(Phenylamino)phenyl)propan-2-ol. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Aminophenyl)-1-propanol | Contains one phenyl ring and an amino group | Anti-inflammatory properties |
| 1-Phenyl-1-propanol | Simple structure with one phenyl group | Moderate analgesic effects |
| 3-Amino-1-propanol | Contains an amino group at the terminal position | Potential neuroprotective effects |
| 3-Methyl-1-(phenylamino)-propan-1-ol | Similar structure with additional methyl substitution | Enhanced lipophilicity affecting bioavailability |
These compounds illustrate variations in biological activity and structural complexity compared to 2-(2-(Phenylamino)phenyl)propan-2-ol, showcasing its unique positioning within this class of chemicals.
The most widely reported synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol involves the nucleophilic addition of methyllithium to methyl 2-(phenylamino)benzoate. This two-step process begins with the preparation of the ester precursor, followed by a Grignard-like reaction under cryogenic conditions.
Reaction Mechanism and Conditions
In a representative procedure, methyl 2-(phenylamino)benzoate (5.00 g, 22.0 mmol) is dissolved in tetrahydrofuran (THF, 50 mL) and cooled to -78°C. Methyllithium (3.0 M in diethoxymethane, 66.0 mmol) is added dropwise over 30 minutes, initiating a nucleophilic attack on the ester carbonyl group. The reaction proceeds via a tetrahedral intermediate, which collapses to release methanol and form the lithiated alkoxide. After 30 minutes at -78°C, the mixture is warmed to room temperature and stirred for an additional hour to ensure complete protonation of the intermediate.
Critical Parameters
Table 1: Optimization of Nucleophilic Addition Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Methyllithium Equiv | 3.0 | Maximizes conversion |
| Reaction Temperature | -78°C → 20°C | Minimizes byproducts |
| Solvent | THF | Enhances intermediate stability |
The choice of solvent and temperature profile critically influences reaction efficiency and selectivity.
Solvent Selection
THF remains the solvent of choice due to its ability to solubilize both the aromatic ester and the organolithium reagent while stabilizing reactive intermediates through Lewis acid-base interactions. Comparative studies with diethyl ether (Et₂O) reveal that THF provides superior yields (99% vs. 72% in Et₂O) by preventing premature precipitation of intermediates.
Temperature Gradients
A dual-temperature protocol is essential:
Rapid quenching with ice water after the room-temperature phase prevents retro-aldol decomposition, a common issue in tertiary alcohol syntheses.
Solvent Polarity and Reaction Kinetics
The dielectric constant of THF (ε ≈ 7.6) optimally balances solvation of ionic species and reactivity of the organolithium reagent. Higher polarity solvents like dimethylformamide (DMF) deactivate methyllithium through coordination, while nonpolar solvents like hexane fail to solubilize the aromatic substrate.
Post-reaction workup and purification are streamlined to preserve the labile tertiary alcohol structure.
Extraction Protocol
Washing and Drying
Concentration and Yield
Rotary evaporation under reduced pressure (20–25 mmHg) at 40°C affords the pure product as a viscous oil in 99% yield. No further chromatographic purification is required due to the absence of detectable byproducts via GC-MS analysis.
Comparative Analysis of Isolation MethodsWhile fractional distillation could theoretically separate the product (bp ≈ 280°C), the high boiling point makes vacuum evaporation more practical. Crystallization attempts from ethanol/water mixtures proved less effective (70% recovery) due to the compound’s oily consistency.
Stereoelectronic effects play a fundamental role in aryl migration processes during phenylamino-propanol derivative formation [2] [3] [4]. The 1,2-aryl migration induced by carbon-nitrogen bond formation demonstrates significant stereoelectronic control mechanisms [2]. Research has established that aryl migration reactions exhibit distinct electronic and steric requirements that govern reaction pathways [3].
The migratory aptitude of aryl groups in these systems follows established hierarchical patterns [3]. Benzofuran demonstrates superior migratory aptitude compared to benzothiazole, furan, thiazole, benzothiophene, and thiophene in descending order [3]. These rankings reflect the electronic stabilization provided by extended conjugation systems and heteroatom participation [3].
Density functional theory calculations have validated experimental migratory aptitude rankings [3]. The computational studies reveal lower activation barriers for aryl migration in benzo-fused heterocyclic analogues compared to their non-fused counterparts [3]. This trend correlates with enhanced orbital overlap and improved electron delocalization in the transition state structures [3].
| Aryl Group | Migratory Aptitude Ranking | Activation Barrier (kcal/mol) |
|---|---|---|
| Benzofuran | 1 (Highest) | 8.2 |
| Benzothiazole | 2 | 9.7 |
| Furan | 3 | 12.4 |
| Thiazole | 3 | 12.6 |
| Benzothiophene | 5 | 14.8 |
| Thiophene | 6 (Lowest) | 16.3 |
Stereoelectronic effects in radical aryl migration from silicon to carbon centers demonstrate high diastereoselectivity with yields up to 81% and selectivities reaching 95% diastereomeric excess [5]. The stereochemical outcomes depend on the nature of the attacking radical and the electronic environment surrounding the migration center [5]. Nucleophilic secondary alkyl radicals exhibit optimal performance in these migration processes [5].
The mechanistic pathway involves spirocyclic intermediate formation during the intramolecular aryl group translocation [4]. Radical aryl migrations from boron centers to carbon atoms proceed through boronate complex intermediates with activation barriers of approximately 10.9 kcal/mol [4]. The low barrier heights reflect effective spin delocalization within the aryl ring systems [4].
Transition state analysis of methyl group transfer processes in phenylamino-propanol formation reveals complex mechanistic details [6] [7] [8]. The methyl-transfer reactions exhibit characteristic transition state geometries with specific vibrational modes corresponding to the reaction coordinate [6] [7].
The transition vector for methyl group transfer demonstrates dominant contributions from donor and acceptor moieties [7]. Computational studies using hybrid quantum mechanics/molecular mechanics methods reveal that the transition state involves simultaneous umbrella bending and asymmetric stretching of critical bonds [7]. The imaginary frequency associated with the transition vector corresponds to the methyl group movement between donor and acceptor positions [7].
Isotopic partition-function ratios calculated for transition structures provide insights into kinetic isotope effects [6]. The analysis of 6-atom-extracted Hessians reproduces transition state properties with high accuracy for tritium substitution but shows limitations for carbon-14 isotope effects [6]. The computed isotopic effects reveal average contributions of 1.006 from quantum tunneling corrections at physiological temperatures [6].
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (kcal/mol) | 10.9 ± 0.5 | Density Functional Theory |
| Tunneling Correction Factor | 1.006 | Transition State Theory |
| Imaginary Frequency (cm⁻¹) | -342 | Vibrational Analysis |
| Reaction Coordinate Contribution (%) | 78.3 | Normal Mode Analysis |
The methyl group transfer transition states exhibit chair-like conformations with equatorial positioning of substituents [4]. The barrier heights correlate with spin delocalization efficiency in the aromatic systems [4]. Variational transition state theory calculations reveal temperature-dependent rate constants spanning 250-1500 K ranges for methyl radical transfer processes [9].
Transition state geometries demonstrate asymmetric bond formation with C-C distances varying from 2.1 to 2.8 Angstroms depending on the electronic nature of the substituents [10]. Ab initio molecular dynamics simulations reveal non-statistical dynamic effects that influence migratory aptitudes beyond thermodynamic considerations [10]. These dynamic effects contribute to selectivity patterns observed in competing migration pathways [10].
The activation free enthalpy components include both enthalpic and entropic contributions according to the relationship ΔG‡ = ΔH‡ - TΔS‡ [11] [12]. The Arrhenius activation energy relates to the activation enthalpy through EA = ΔH‡ + RT, where the RT term represents approximately 2.5 kJ/mol at 298.15 K [11] [12].
Computational modeling of intermediate stability in phenylamino-propanol derivative formation employs multiple theoretical approaches [13] [14] [15]. Density functional theory calculations with various exchange-correlation functionals provide quantitative assessments of intermediate energies and geometries [16] [17] [18].
The stability of reaction intermediates depends critically on electronic correlation effects and solvent interactions [14]. Explicit solvent modeling using molecular dynamics simulations reveals significant stabilization of charged intermediates through electrostatic interactions [14]. The presence of counter-ions such as sodium dramatically influences intermediate stability through long-range Coulombic forces [19].
Quantum chemical calculations of stability constants demonstrate the importance of ligand effects on relative intermediate stabilities [18]. High-level ab initio methods including Møller-Plesset second-order perturbation theory and coupled cluster theory with singles and doubles provide benchmark energies for intermediate assessment [18]. Continuum solvation models account for bulk solvent effects while maintaining computational efficiency [18].
| Intermediate Type | Relative Stability (kcal/mol) | Computational Method | Solvent Effect (kcal/mol) |
|---|---|---|---|
| Carbocation | 0.0 (Reference) | CCSD(T) | -12.4 |
| Meisenheimer Complex | -8.7 | B3LYP/6-311++G** | -18.2 |
| Radical Anion | +5.3 | M06-2X | -9.8 |
| Alkoxide | -15.6 | ωB97X-D | -22.1 |
The computational assessment of intermediate stability requires consideration of conformational flexibility [19]. Multiple rotamers of single bonds contribute energy differences up to 20 kJ/mol that must be included in reaction pathway calculations [19]. The most stable conformations often involve intramolecular hydrogen bonding or favorable electrostatic interactions [19].
Born-Oppenheimer molecular dynamics trajectory simulations provide dynamic perspectives on intermediate lifetimes and interconversion pathways [13]. The combination of metadynamics and molecular dynamics approaches enables exploration of rare events and transition pathways between different intermediate states [13]. These simulations reveal that intermediate lifetimes can range from femtoseconds to microseconds depending on the energetic barriers separating different states [13].
Thermodynamic stability analysis reveals that transition states can become globally stable phases in nanosystems under specific material parameter conditions [20]. This phenomenon occurs when closed systems of fixed volume undergo phase transitions with limited resources [20]. The stabilization mechanism parallels icosahedral structure formation in clusters of defined sizes and energies [20].
The interaction of 2-(2-(Phenylamino)phenyl)propan-2-ol with β-adrenergic receptors represents a complex pharmacological mechanism that involves multiple molecular recognition elements. β-adrenergic receptors are seven-transmembrane domain G-protein coupled receptors that mediate the physiological effects of catecholamines through adenylyl cyclase activation and cyclic adenosine monophosphate signaling pathways [1].
The structural requirements for β-adrenergic receptor binding typically include specific pharmacophoric elements present in phenethylamine derivatives. For effective β-adrenergic agonist activity, compounds generally require a secondary amine in the phenylethanolamine side chain, which is essential for receptor stimulation [2]. However, the unique tertiary alcohol structure of 2-(2-(Phenylamino)phenyl)propan-2-ol deviates from this classical pattern, suggesting alternative binding mechanisms.
Research on phenoxyalkanolamines has demonstrated that derivatives containing phenylamino groups can exhibit significant β-adrenergic blocking activity [3]. Studies on compounds with the basic structure containing phenylamino substituents showed that derivatives with various aromatic substitutions produced 3- to 10-fold stronger β1-adrenergic blockade compared to propranolol [3]. The incorporation of electron-withdrawing groups such as nitro substituents at specific positions enhanced the sympathicomimetic effects, indicating structure-dependent modulation of receptor activity.
The β-adrenergic receptor binding affinity of aryl propanol compounds depends critically on the spatial arrangement of aromatic rings and the hydroxyl group positioning. The tertiary alcohol functionality in 2-(2-(Phenylamino)phenyl)propan-2-ol creates a sterically hindered environment that influences both receptor binding kinetics and selectivity profiles [4]. This structural feature distinguishes it from conventional β-blockers that typically contain secondary alcohol groups.
Molecular recognition studies have shown that β-adrenergic receptors exhibit distinct binding preferences for compounds with specific conformational characteristics. The phenylamino bridge in 2-(2-(Phenylamino)phenyl)propan-2-ol provides additional π-π stacking interactions with aromatic residues in the receptor binding pocket, potentially enhancing selectivity for specific β-adrenergic receptor subtypes [5]. The compound's ability to form hydrogen bonds through both the tertiary alcohol and the amino group creates multiple stabilizing interactions within the receptor binding site.
Pharmacological evaluation of related phenylamino compounds has revealed that the electronic properties of the aromatic substituents significantly influence receptor binding affinity and functional selectivity. Electron-donating groups typically enhance binding affinity, while electron-withdrawing substituents tend to reduce activity [6]. This relationship forms the basis for understanding how para-substituted phenyl groups in 2-(2-(Phenylamino)phenyl)propan-2-ol derivatives might modulate β-adrenergic receptor interactions.
The electronic effects of para-substituted phenyl groups in 2-(2-(Phenylamino)phenyl)propan-2-ol derivatives play a crucial role in determining both binding affinity and functional selectivity at β-adrenergic receptors. These effects can be quantitatively analyzed using Hammett sigma constants, which provide a systematic framework for understanding substituent influences on molecular properties [7].
Hammett sigma constants represent the electron-donating or electron-withdrawing power of substituents relative to hydrogen. Para-substituted derivatives exhibit distinct electronic characteristics that directly correlate with their pharmacological properties [8]. Electron-withdrawing groups with positive sigma values, such as nitro (σp = 0.78), cyano (σp = 0.66), and trifluoromethyl (σp = 0.54) groups, stabilize electron-rich states in aromatic systems [9]. Conversely, electron-donating groups with negative sigma values, including methoxy (σp = -0.27) and methyl (σp = -0.17) substituents, destabilize such states.
The relationship between electronic effects and pharmacological activity in phenolic compounds has been extensively studied. Research on para-substituted phenyl derivatives has shown that electron-withdrawing groups at phenyl para-positions stabilize specific electronic configurations, while electron-donating groups favor alternative electronic states [8]. This principle directly applies to understanding how para-substitutions in 2-(2-(Phenylamino)phenyl)propan-2-ol might influence its receptor binding characteristics.
Quantitative structure-activity relationship studies of substituted phenols have revealed that hydrophobicity and electronic parameters dominate the extent of interactions between aromatic compounds and their molecular targets [10]. The electronic contributions are typically delineated by molecular orbital indices or Hammett sigma constants, which help define the mechanistic forces operating at the molecular level. For 2-(2-(Phenylamino)phenyl)propan-2-ol derivatives, these electronic effects manifest through altered charge distribution patterns that influence both binding affinity and selectivity.
The charge distribution within para-substituted aromatic systems significantly affects π-electron delocalization throughout the molecular framework [11]. In phenolic systems, substituent effects can cause changes in properties of both the reaction center and the transmitting aromatic moiety. The application of substituent effect stabilization energy concepts allows investigation of mutual interactions between different substituents within the same molecular framework.
Experimental evidence from structure-activity relationship studies of phenolics demonstrates that different substitution patterns produce markedly different biological activities [12] [13]. The function of complex phenolic structures can often be calculated by considering the individual contributions of different substituent groups present in their structures. This additive approach provides a predictive framework for understanding how multiple para-substitutions might influence the pharmacological properties of 2-(2-(Phenylamino)phenyl)propan-2-ol derivatives.
The electronic effects of para-substituents also influence the conformational preferences of the overall molecular structure. Electron-withdrawing groups tend to stabilize planar aromatic conformations, while electron-donating groups may favor slightly twisted arrangements that optimize orbital overlap patterns. These conformational preferences directly impact the three-dimensional shape recognition requirements for β-adrenergic receptor binding.
The conformational analysis of propanol side chains in 2-(2-(Phenylamino)phenyl)propan-2-ol represents a critical determinant of its pharmacological activity and receptor binding characteristics. The propan-2-ol moiety exhibits multiple stable conformations that arise from rotation around the carbon-carbon and carbon-oxygen bonds, creating distinct three-dimensional arrangements that influence molecular recognition processes [14].
Computational studies of propanol conformers have identified five primary stable conformations based on the dihedral angles around the CCCO and CCOH bonds [14]. The most stable conformer is the Gt (trans-gauche) configuration, which predominates in gaseous propanol with approximately 45% population. This conformer exhibits optimal spatial arrangement for receptor binding due to its favorable energetic profile and reduced steric hindrance [15].
The conformational equilibrium of propanol derivatives is significantly influenced by environmental factors and intramolecular interactions. In aqueous environments, conformational preferences can shift due to hydrogen bonding interactions with solvent molecules [15]. For 2-(2-(Phenylamino)phenyl)propan-2-ol, the presence of the bulky aromatic substituents creates additional steric constraints that influence the accessible conformational space of the propanol side chain.
Molecular dynamics simulations of propanol-containing compounds have revealed that conformational transitions occur on picosecond timescales, with average lifetimes of individual conformations typically not exceeding 7 picoseconds [15]. This rapid interconversion suggests that receptor binding likely involves conformational selection from a dynamic ensemble rather than binding of a single rigid structure. The conformational flexibility of the propanol side chain allows for induced-fit mechanisms during receptor interactions.
The tertiary alcohol structure in 2-(2-(Phenylamino)phenyl)propan-2-ol creates unique conformational constraints compared to primary or secondary alcohols. The presence of two methyl groups attached to the alcohol-bearing carbon introduces additional steric bulk that restricts certain conformational arrangements while stabilizing others. This structural feature contributes to the compound's distinct pharmacological profile compared to conventional propranolol-type β-blockers [16].
Experimental investigations of propanol conformers using infrared spectroscopy have confirmed the theoretical predictions regarding conformational populations [14]. The stretching vibrations of different conformers appear at distinct frequencies, allowing for direct experimental determination of conformational distributions. These studies have shown that gaseous propanol contains predominantly Gt conformers, which are thermodynamically most stable according to quantum mechanical calculations.
The conformational preferences of propanol side chains directly influence the overall molecular shape and the spatial positioning of key pharmacophoric elements. For β-adrenergic receptor binding, the conformational state of the propanol moiety determines the relative orientations of the aromatic rings and the hydroxyl group, which are critical for optimal receptor interactions. Conformers that position these elements in favorable geometries for receptor binding exhibit enhanced biological activity.
Side-chain conformational changes upon protein-ligand association represent a key element of the binding mechanism [17]. Studies of protein-protein associations have shown that conformational flexibility allows molecules to undergo induced-fit mechanisms that optimize binding interactions. For 2-(2-(Phenylamino)phenyl)propan-2-ol, the conformational adaptability of the propanol side chain likely facilitates binding to multiple β-adrenergic receptor subtypes through conformational selection and induced-fit processes.